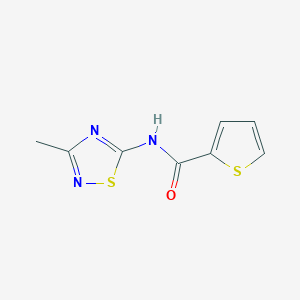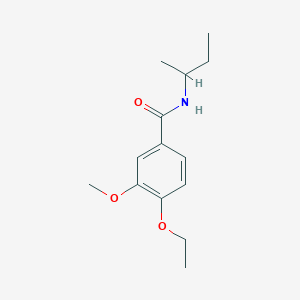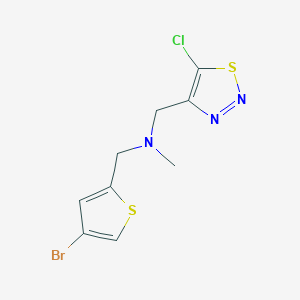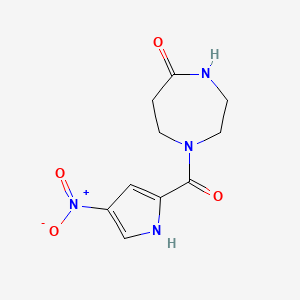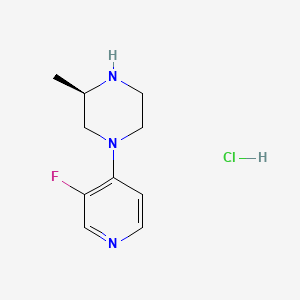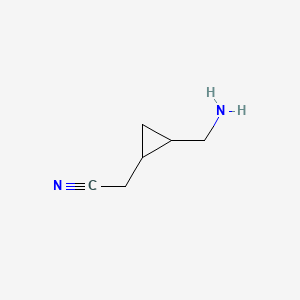
2-(2-(Aminomethyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Aminomethyl)cyclopropyl)acetonitrile is an organic compound with the molecular formula C6H10N2 It features a cyclopropyl ring substituted with an aminomethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile typically involves the reaction of cyclopropylacetonitrile with formaldehyde and ammonia. The process can be summarized as follows:
Starting Material: Cyclopropylacetonitrile.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Aminomethyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-(2-(Aminomethyl)cyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Aminomethyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetonitrile: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-(Aminomethyl)cyclopropane: Similar structure but without the nitrile group, affecting its reactivity and applications.
Uniqueness
2-(2-(Aminomethyl)cyclopropyl)acetonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which provide a combination of reactivity and structural features not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-[2-(aminomethyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(5)4-8/h5-6H,1,3-4,8H2 |
InChI Key |
XUKJGTFDEJPKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CN)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



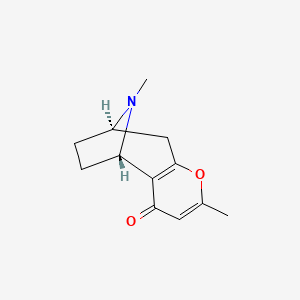

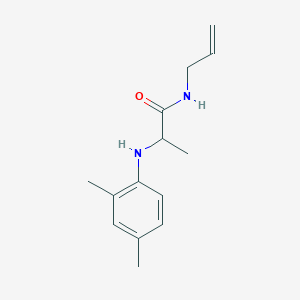

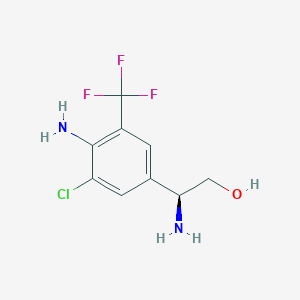

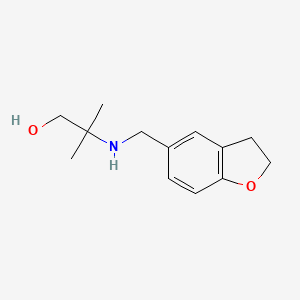
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
